![molecular formula C13H19ClN2 B3082035 N-(3-chlorobenzyl)-N-methylpiperidin-4-amine CAS No. 1119450-00-8](/img/structure/B3082035.png)
N-(3-chlorobenzyl)-N-methylpiperidin-4-amine
Übersicht
Beschreibung
“N-(3-chlorobenzyl)-N-methylpiperidin-4-amine” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution or reductive amination .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Antimycobacterial Activity
N-(3-chlorobenzyl)-N-methylpiperidin-4-amine: is part of a series of substituted N-benzylpyrazine-2-carboxamides. These compounds were prepared as positional isomers of 5-chloro and 6-chloro derivatives. During the aminolysis of the acyl chloride, simultaneous substitution of chlorine with a benzylamino moiety led to the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides as side products .
- Antimycobacterial Activity : Among these compounds, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a) and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a) exhibited the most effective antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 12.5 μg·mL⁻¹ . This suggests potential applications in the treatment of tuberculosis.
Antibacterial Activity
- Staphylococcal Strains : The compound 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide (5) demonstrated antibacterial activity against Staphylococcus aureus (MIC = 7.81 μM) and Staphylococcus epidermidis (MIC = 15.62 μM) . These findings highlight its potential as an antibacterial agent.
Cytotoxicity Evaluation
- HepG2 In Vitro Cytotoxicity : The most active compounds were evaluated for cytotoxicity using HepG2 cells. Fortunately, no significant toxicity was detected . This suggests that these compounds may have a favorable safety profile.
Molecular Docking Studies
- Target Interaction : Compound 9a was docked to several conformations of the enoyl-ACP-reductase of Mycobacterium tuberculosis. It exhibited H-bond interactions typical of known inhibitors . This information could guide further drug development efforts.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-16(13-5-7-15-8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVVRGHGFPQDNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-N-methylpiperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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